molecular formula C7H11NO4 B2689506 Dimethyl azetidine-2,2-dicarboxylate CAS No. 2445794-70-5

Dimethyl azetidine-2,2-dicarboxylate

Cat. No.: B2689506
CAS No.: 2445794-70-5
M. Wt: 173.168
InChI Key: PQHXYDNBRFHADY-UHFFFAOYSA-N
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Description

Dimethyl azetidine-2,2-dicarboxylate is a four-membered nitrogen-containing heterocycle with two ester groups attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl azetidine-2,2-dicarboxylate can be synthesized through several methods. . This reaction is efficient for synthesizing functionalized azetidines but has inherent challenges due to the reactivity of the intermediates.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation and solid supports like alumina to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Dimethyl azetidine-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dimethyl azetidine-2,2-dicarboxylate has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Dimethyl azetidine-2,2-dicarboxylate is unique due to its combination of a strained four-membered ring and two ester groups, which confer distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

dimethyl azetidine-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-11-5(9)7(3-4-8-7)6(10)12-2/h8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHXYDNBRFHADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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